Bienvenue dans la boutique en ligne BenchChem!

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

ADC Linker Design Disulfide Reduction Kinetics Controlled Drug Release

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate, commonly identified by the acronym SPDV (also referred to as N-succinimidyl-5-(2-pyridyldithio)valerate), is a cleavable heterobifunctional linker belonging to the pyridyl disulfide class extensively employed in antibody-drug conjugate (ADC) research. As a chemical tool, it provides a reactive N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on a targeting antibody and a pyridyldithio group for disulfide exchange with a thiol-bearing cytotoxic payload.

Molecular Formula C14H17N2O4S2-
Molecular Weight 341.4 g/mol
Cat. No. B14744947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate
Molecular FormulaC14H17N2O4S2-
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)N2C=CC=CC2SSCCCCC(=O)[O-]
InChIInChI=1S/C14H18N2O4S2/c17-11-7-8-12(18)16(11)15-9-3-1-5-13(15)22-21-10-4-2-6-14(19)20/h1,3,5,9,13H,2,4,6-8,10H2,(H,19,20)/p-1
InChIKeyYSRRZPBAOWSVOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDV (CAS 317331-86-5): A 5-Carbon Linear Disulfide ADC Linker for B Cell Malignancy Targeting


5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate, commonly identified by the acronym SPDV (also referred to as N-succinimidyl-5-(2-pyridyldithio)valerate), is a cleavable heterobifunctional linker belonging to the pyridyl disulfide class extensively employed in antibody-drug conjugate (ADC) research [1]. As a chemical tool, it provides a reactive N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on a targeting antibody and a pyridyldithio group for disulfide exchange with a thiol-bearing cytotoxic payload . This compound is distinguished by a linear 5‑carbon spacer arm connecting the disulfide bond to the carbonyl group, a structural feature documented in the foundational patent literature and supporting its particular application in oncology research, notably for B cell proliferative diseases .

Why Linker Carbon Chain Length Prevents Simple Substitution of SPDV with SPDP or SPP


In the development of disulfide-cleavable ADCs, the physicochemical properties of the linker are not interchangeable; they directly govern both the circulatory stability of the bioconjugate and the kinetics of intracellular payload release . The commercial family of N-succinimidyl pyridyl disulfide linkers—ranging from SPDP (3‑carbon spacer) to SPP (4‑carbon spacer with a methyl branch) and SPDV (linear 5‑carbon spacer)—presents researchers with a critical design choice. Nonclinical academic investigations comparing precisely these chain-length analogs (3C, 4C, and 5C) have determined that linker length directly influences disulfide bond stability and reduction efficacy, with the 5C configuration demonstrating the lowest level of effectiveness under standardized reductive assay conditions [1]. Consequently, a procurement decision to simply substitute SPDV for a shorter‑chain linker without an intentional experimental rationale risks introducing uncontrolled variability into an ADC's critical quality attributes, potentially affecting the drug‑to‑antibody ratio (DAR), conjugate stability, and ultimately, the reproducibility of biological efficacy data.

Quantitative Evidence Guide for Differentiating SPDV from Closest Pyridyl Disulfide Linker Analogs


5-Carbon (SPDV) vs. 3-Carbon (SPDP) and 4-Carbon (SPP) Chain Length Modulates Disulfide Bond Stability and Reduction Kinetics

A head-to-head comparative study using chemically synthesized analogs with identical reactive end-groups but varying carbon chain lengths (3C, 4C, and 5C) demonstrated a clear structure-activity relationship. The 5C disulfide linker configuration, which corresponds to the core architecture of SPDV, was identified as the least effective variant for payload cleavage. This was determined through fluorescence spectrophotometry-based assays where linker-fluorescein conjugates were exposed to reducing agent (NaHS) solutions across a concentration range of 0.38 to 9.1 mM [1]. This provides direct, empirical evidence that the spacer structure of SPDV leads to a distinct release kinetic profile compared to its 3C (SPDP) and 4C (SPP) counterparts.

ADC Linker Design Disulfide Reduction Kinetics Controlled Drug Release Plasma Stability

Superior In Vitro Solubility of SPDV Enables More Versatile Stock Solution Handling

A direct comparison of commercially available technical datasheets reveals a measurable difference in key process-relevant physicochemical properties. The target compound, SPDV, is documented with a DMSO solubility of ≥100 mg/mL (approximately 293.75 mM) . In contrast, the structurally distinct analog SPP (which possesses a branched methyl group on a 4‑carbon chain) is reported by the same vendor with a DMSO solubility of ≥50 mg/mL . This represents a quantifiable two‑fold advantage in solubility.

Physicochemical Characterization Conjugation Process Solubility DMSO

A Linear 5-Carbon Spacer (SPDV) vs. a Geminal Dimethyl-Substituted 4-Carbon Spacer (SPDMV): Implications for Steric Hindrance and Cleavage Kinetics

A key structural differentiator for SPDV is the absence of steric hindrance around the disulfide bond, particularly when compared to its next-generation analog SPDMV (CAS 890409-85-5). SPDMV features a geminal dimethyl group substitution on the carbon atom alpha to the disulfide, a modification known to interfere with the approach of reducing agents and thereby slow the rate of glutathione-mediated cleavage [1]. While SPDMV is marketed as a 'glutathione-cleavable' linker designed for enhanced stability in circulation, SPDV's linear, unhindered 5‑carbon spacer makes it more susceptible to reduction [1]. This provides researchers with a mechanistic rationale for selecting between the two: SPDV for applications where a faster intracellular release profile is desired, and SPDMV where maximal circulatory stability is the priority.

ADC Linker Design Steric Hindrance Glutathione Cleavable SPDMV

SPDV vs. SPDP: Application-Specific Designation in Patent Literature for Anti-CD22 Targeting in B Cell Malignancies

The foundational patent document (WO2007140371A2) that explicitly incorporates SPDV (specifically listed as the linker for conjugating maytansinoid payloads to anti-CD22 antibodies) is distinct from the extensive literature on the generic crosslinker SPDP, which is primarily described for broader protein-protein crosslinking applications [1]. This provides application-level differentiation: SPDV is documented within a defined therapeutic ADC context targeting CD22-positive B cell malignancies, whereas SPDP has its primary historical application as a biochemical crosslinking reagent for general amine-to-sulfhydryl conjugation in academic protein chemistry research .

Patent Evidence Anti-CD22 B Cell Malignancies Immunoconjugate

High-Impact Application Scenarios for Procuring SPDV in ADC Research and Development


Designing Anti-CD22 Antibody-Drug Conjugates for Non-Hodgkin Lymphoma Research

SPDV is the specific linker utilized in the synthesis of anti-CD22-maytansinoid immunoconjugates as described in the seminal patent literature (WO2007140371A2) [1]. For researchers developing targeted therapies against B cell malignancies, procuring SPDV ensures direct alignment with these established ADC compositions, enabling the reproduction and further optimization of conjugates targeting CD22-positive lymphomas. This is a defined application scenario distinct from general protein crosslinking workflows, where a generic reagent like SPDP would be more commonly selected.

Optimizing Intracellular Payload Release Kinetics Through Carbon Chain Length Tuning

For teams conducting structure-activity relationship (SAR) studies specifically aimed at understanding the impact of linker spacer length on ADC pharmacology, SPDV serves an essential role. Empirical data demonstrates that a 5‑carbon chain (SPDV) results in a measurably distinct cleavage profile compared to 3‑carbon (SPDP) and 4‑carbon (SPP) analogs [2]. Researchers requiring a comprehensive set of linker chain lengths to establish a quantitative relationship between spacer architecture and drug release kinetics should include SPDV in their procurement panel as the representative 5‑carbon linear disulfide linker.

ADC Conjugation Workflows Requiring High Solubility in Organic Solvent Stock Solutions

In bioconjugation protocols where linker stock solutions must be prepared at high concentrations in DMSO to minimize the volume of organic solvent introduced into aqueous antibody solutions, SPDV provides a measured advantage. Technical datasheets confirm a DMSO solubility of ≥100 mg/mL for SPDV, a two-fold increase over the ≥50 mg/mL reported for the branched analog SPP . This makes SPDV the preferred choice for conjugation reactions involving antibodies that are particularly sensitive to solvent-induced aggregation or denaturation.

Developing Next-Generation ADCs with Tunable Steric Hindrance Around the Disulfide Bond

SPDV, with its linear and sterically unhindered 5‑carbon chain, provides a valuable comparator for ADCs employing sterically hindered disulfide linkers such as SPDMV. In research programs focused on modulating the rate of glutathione-mediated intracellular cleavage to fine-tune the therapeutic index, procuring both an unhindered (SPDV) and a hindered (SPDMV) linker enables systematic evaluation of the relationship between molecular architecture and in vivo stability [3]. This direct comparison is fundamental to establishing design principles for next-generation ADCs with an improved therapeutic window.

Quote Request

Request a Quote for 5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.